[1-(Aminomethyl)cyclopropyl](oxolan-3-yl)methanol
Description
1-(Aminomethyl)cyclopropylmethanol (CAS: 1862770-91-9) is a bicyclic compound featuring a cyclopropyl moiety substituted with an aminomethyl group and a hydroxymethyl-tetrahydrofuran (oxolan-3-yl) side chain. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(oxolan-3-yl)methanol |
InChI |
InChI=1S/C9H17NO2/c10-6-9(2-3-9)8(11)7-1-4-12-5-7/h7-8,11H,1-6,10H2 |
InChI Key |
JWAGWEVAYFSCJL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(C2(CC2)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the reaction of cyclopropylamine with oxirane derivatives under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1-(Aminomethyl)cyclopropylmethanol are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)cyclopropylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Aminomethyl)cyclopropylmethanol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers of the Oxolan Substituent
The position of the oxolan substituent significantly impacts physicochemical properties. Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 1-(Aminomethyl)cyclopropylmethanol | 1863466-35-6 | C₉H₁₅NO₂ | 169.22 | Hydroxymethyl at oxolan-2 position |
| 1-(Aminomethyl)cyclopropylmethanol | 1862770-91-9 | C₉H₁₅NO₂ | 169.22 | Hydroxymethyl at oxolan-3 position |
| 1-(Aminomethyl)cyclopropylmethanol | 1864129-64-5 | C₉H₁₅NO₂ | 169.22 | Oxane (tetrahydropyran) instead of oxolan |
Key Findings :
- The oxolan-3-yl variant exhibits enhanced solubility in polar solvents compared to the oxolan-2-yl analog due to steric and electronic effects of the hydroxyl group’s position .
- Replacing oxolan (5-membered ring) with oxane (6-membered ring) reduces ring strain but may decrease metabolic stability in biological systems .
Aromatic vs. Aliphatic Side Chains
Replacing the oxolan group with aromatic or heteroaromatic moieties alters reactivity and binding affinity:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| 1-(Aminomethyl)cyclopropylmethanol | Multiple entries | C₁₁H₁₃NO | 175.23 | Phenyl group instead of oxolan |
| 1-(Aminomethyl)cyclopropylmethanol | N/A | C₉H₁₁BrNO₂ | 261.10 | Brominated furan substituent |
Key Findings :
- The phenyl-substituted analog shows higher lipophilicity (logP ≈ 2.1) compared to the oxolan-3-yl variant (logP ≈ 0.8), favoring blood-brain barrier penetration .
- Brominated furan derivatives exhibit enhanced electrophilic reactivity, useful in cross-coupling reactions but prone to metabolic degradation .
Functional Group Modifications
Variations in the amine or hydroxyl groups influence biological activity:
Key Findings :
- Imidazole-containing analogs demonstrate stronger hydrogen-bonding interactions but lower metabolic stability due to oxidative susceptibility .
Biological Activity
1-(Aminomethyl)cyclopropylmethanol is a synthetic organic compound that has garnered attention for its potential biological activities. Characterized by its unique cyclopropyl structure and the presence of an oxane (tetrahydrofuran) moiety, this compound may influence various biological pathways, particularly in the central nervous system (CNS). This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of 1-(Aminomethyl)cyclopropylmethanol indicates the presence of an aminomethyl group attached to a cyclopropyl ring. This configuration can significantly affect its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | 1-(Aminomethyl)cyclopropylmethanol |
| Canonical SMILES | C1CC(C1)C(C(C2CCCO2)O)N |
Neuropharmacological Effects
Research indicates that compounds similar to 1-(Aminomethyl)cyclopropylmethanol may interact with neurotransmitter systems, particularly those involved in mood regulation and cognitive function. For instance, studies have shown that cyclopropylamines can exhibit neuroactive properties, suggesting that this compound may influence neurotransmitter release or receptor activity in the CNS.
Case Study: Neuroprotective Effects
A study examining the neuroprotective effects of a related compound demonstrated significant reductions in neuroinflammatory markers following treatment in animal models of spinal cord injury. The treatment led to improved motor function and reduced histological damage, indicating potential therapeutic benefits for conditions involving neuroinflammation .
The precise mechanism of action for 1-(Aminomethyl)cyclopropylmethanol remains to be fully elucidated. However, it is hypothesized that its interaction with biological targets may involve:
- Modulation of neurotransmitter systems (e.g., serotonin, dopamine)
- Inhibition of pro-inflammatory cytokines
- Interaction with ion channels or receptors involved in pain and inflammation pathways
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(Aminomethyl)cyclopropylmethanol, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Cyclopropylamine | Cyclopropane ring with an amine group | Neuroactive properties |
| 2-(Aminomethyl)-tetrahydrofuran | Tetrahydrofuran with an aminomethyl side chain | Antioxidant activity |
| 3-Hydroxy-N-methylpyrrolidine | Pyrrolidine ring with hydroxymethyl functionality | Analgesic properties |
These comparisons highlight the potential for 1-(Aminomethyl)cyclopropylmethanol to exhibit unique pharmacological profiles due to its distinct structural features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
